Methionine, 2-(hydroxymethyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51127-31-2 |
|---|---|
Molecular Formula |
C6H13NO3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H13NO3S/c1-11-3-2-6(7,4-8)5(9)10/h8H,2-4,7H2,1H3,(H,9,10) |
InChI Key |
UZHHLIJYFWTCBI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CO)(C(=O)O)N |
Origin of Product |
United States |
Chemical Synthesis and Chemoenzymatic Production of 2 Hydroxymethyl Methionine
Synthetic Methodologies for the Introduction of Hydroxymethyl Moieties at the Alpha-Carbon Position of Amino Acids
The introduction of a hydroxymethyl group at the α-carbon of amino acids fundamentally alters their stereochemistry and biological activity. Various synthetic methodologies have been developed to achieve this modification, with a focus on electrophilic reagents and stereocontrol.
Exploration of Electrophilic Hydroxymethylation Reagents in Amino Acid Synthesis
The addition of a hydroxymethyl group to the α-carbon of amino acids is often accomplished using electrophilic hydroxymethylating agents. Formaldehyde (B43269) is a common and reactive C1 electrophile used for this purpose. nih.govwikipedia.org The reaction typically proceeds via the formation of an intermediate that can be subsequently converted to the desired α-hydroxymethyl amino acid.
One documented method for the synthesis of C(alpha)-hydroxymethyl methionine involves the C(alpha)-hydroxymethylation of a protected methionine derivative. Specifically, (R,S)-Methionine can be transformed into C(alpha)-hydroxymethyl methionine through a route that involves the hydroxymethylation of 2-phenyl-4-methylthioethyl-5-oxo-4,5-dihydro-1,3-oxazole. nih.gov This approach utilizes an oxazolone (B7731731) derivative of methionine, which facilitates the introduction of the hydroxymethyl group at the α-position. The reaction with formaldehyde in the presence of a base leads to the desired hydroxymethylated product. nih.gov
The reactivity of formaldehyde with amino acids is pH-dependent, with the formation of N-hydroxymethyl compounds occurring at higher pH values. nih.gov While direct hydroxymethylation of the α-carbon can be challenging, the use of protected amino acid derivatives, such as the aforementioned oxazolone, provides a viable synthetic route.
Development of Stereoselective Synthetic Routes for Enantiomeric Purity
Achieving enantiomeric purity is a critical aspect of the synthesis of chiral molecules like 2-(hydroxymethyl)methionine, as different enantiomers can exhibit distinct biological activities. The synthesis of α-hydroxymethyl amino acids often results in a racemic mixture, necessitating resolution or the development of stereoselective synthetic methods.
In the synthesis of C(alpha)-hydroxymethyl methionine from (R,S)-methionine, the resulting product is a mixture of enantiomers. nih.gov The resolution of these enantiomers can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. An alternative approach involves the use of enzymatic methods for resolution. nih.govnih.gov
For instance, the enantiomers of N(alpha)-benzoyl-C(alpha)-hydroxymethyl methionine have been separated, and the absolute configuration of the (+)-enantiomer was determined to be (R) by single-crystal X-ray diffraction. nih.gov The absolute configuration of the (-)-C(alpha)-hydroxymethyl methionine was established as (S) through chemical correlation with (S)-(-)-C(alpha)-ethyl serine. nih.gov
The development of asymmetric synthesis routes is a more direct approach to obtaining enantiomerically pure α-hydroxymethyl amino acids. acs.org This can involve the use of chiral auxiliaries, chiral catalysts, or enzymatic transformations that introduce the hydroxymethyl group in a stereocontrolled manner. rsc.orgnih.govnih.gov While specific examples for the direct asymmetric synthesis of 2-(hydroxymethyl)methionine are not extensively documented in the provided results, the principles of asymmetric synthesis of other α-amino acids can be applied. acs.orgnih.gov
Bio-inspired and Sustainable Chemical Synthesis Pathways for Methionine Analogues
The increasing demand for environmentally friendly and sustainable chemical processes has spurred research into bio-inspired and green synthetic routes for amino acids and their analogues. rsc.orgrsc.org This includes the utilization of renewable resources and the development of efficient catalytic systems. rsc.orgrsc.orgresearchgate.net
Utilization of Renewable Feedstocks in Synthetic Schemes
The conventional industrial synthesis of methionine and its hydroxy analogues relies heavily on petroleum-derived feedstocks like propene. rsc.orgrsc.org A key focus of sustainable chemistry is to replace these fossil-based starting materials with renewable alternatives. rsc.orgrsc.org Biomass, being an abundant and renewable carbon source, presents a promising feedstock for the synthesis of valuable chemicals, including amino acids. uni-saarland.de
While direct synthetic pathways from renewable feedstocks to 2-(hydroxymethyl)methionine are still under development, the production of key precursors from biomass is a significant step forward. For example, research is ongoing to produce acrolein, a crucial intermediate in traditional methionine synthesis, from renewable resources such as glycerol, which is a byproduct of biodiesel production. rsc.orgresearchgate.net Furthermore, bio-based production of methionine itself through fermentation is an active area of research, which could potentially be adapted for the synthesis of its analogues. nih.gov
Catalytic Approaches for Enhanced Selectivity and Yield
Catalysis plays a pivotal role in developing sustainable and efficient synthetic methods. The use of catalysts can enhance reaction rates, improve selectivity for the desired product, and reduce energy consumption and waste generation. researchgate.net
In the context of amino acid synthesis, various catalytic approaches are being explored. For the production of methionine analogues, catalytic methods are being investigated to improve the efficiency of key reaction steps. For instance, heterogeneous catalysts are being developed for the conversion of biomass-derived intermediates into precursors for amino acid synthesis. researchgate.net The selective hydrogenation of amino acids to amino alcohols with complete retention of configuration has been achieved using Rh-MoOx/SiO2 as a heterogeneous catalyst. researchgate.net
While specific catalytic systems for the direct synthesis of 2-(hydroxymethyl)methionine with enhanced selectivity and yield are not detailed in the provided search results, the broader advancements in catalytic amino acid synthesis suggest a promising future for the development of such methods. researchgate.net
Chemoenzymatic Strategies for 2-(Hydroxymethyl)methionine Production
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.govnih.govscispace.com Enzymes offer high stereoselectivity and mild reaction conditions, while chemical steps can be used for transformations that are not readily achieved through biocatalysis. ucl.ac.ukresearchgate.net
The enzymatic synthesis of L-methionine analogues has been demonstrated using O-acetyl-l-homoserine sulfhydrolases (OAHS). nih.gov These enzymes can catalyze the synthesis of various L-methionine analogues from L-homocysteine and different organic thiols. nih.gov While this specific study did not report the synthesis of 2-(hydroxymethyl)methionine, the promiscuity of such enzymes suggests that they could potentially be engineered or screened for this activity.
Another potential chemoenzymatic route could involve the use of aldolases. For example, serine hydroxymethyltransferase (SHMT) is a PLP-dependent enzyme that catalyzes the reversible aldol (B89426) reaction of glycine (B1666218) with formaldehyde to form L-serine. Engineered SHMTs have been used for the synthesis of α,α-dialkyl-α-amino acids. thieme-connect.com A similar enzymatic approach could potentially be developed for the hydroxymethylation of a suitable methionine precursor.
A one-pot, multi-enzyme cascade has been developed for the synthesis of enantiomerically pure (R)- or (S)-3-(hydroxymethyl)-4-methyl-2-oxopentanoic acid, starting from L-leucine and formaldehyde, demonstrating the feasibility of enzymatic C-C bond formation for hydroxymethylation. csic.es Such a cascade could theoretically be adapted for a methionine precursor.
Furthermore, a chemoenzymatic process for producing enantiomerically pure amino acids has been developed on an industrial scale, highlighting the practical viability of these methods. researchgate.net For instance, hydantoinase/carbamoylase processes are used for the production of D- or L-amino acids. researchgate.net
The following table summarizes some of the enzymes that have been used in the synthesis of amino acids and could be relevant for the chemoenzymatic production of 2-(hydroxymethyl)methionine.
| Enzyme Class | Example Enzyme | Application in Amino Acid Synthesis | Potential for 2-(Hydroxymethyl)methionine Synthesis |
| Sulfhydrolases | O-acetyl-l-homoserine sulfhydrolase (OAHS) | Synthesis of L-methionine analogues from L-homocysteine and thiols. nih.gov | Could be engineered to accept a hydroxymethylated thiol or a modified homoserine precursor. |
| Aldolases | Serine Hydroxymethyltransferase (SHMT) | Synthesis of L-serine from glycine and formaldehyde; synthesis of α,α-dialkyl-α-amino acids. thieme-connect.com | Could potentially be engineered to use a methionine derivative as a substrate for hydroxymethylation. |
| Hydantoinases/ Carbamoylases | Hydantoinase from Escherichia coli | Industrial production of L-methionine. ucl.ac.uk | A hydantoin (B18101) derivative of 2-(hydroxymethyl)methionine could be a substrate for this enzymatic system. |
| Proteases | Papain | Synthesis of co-oligomers of L-methionine and its hydroxy analogue. nih.gov | Could be used for peptide synthesis incorporating 2-(hydroxymethyl)methionine. |
Identification and Engineering of Enzymes for Direct Hydroxymethylation Reactions
The direct enzymatic hydroxymethylation of methionine to form 2-(hydroxymethyl)methionine is a complex transformation that is not widely documented in existing literature. However, by examining enzymes that catalyze similar reactions on other substrates, potential candidates for engineering can be identified. The primary classes of enzymes relevant to this transformation are hydroxymethyltransferases and radical S-adenosyl-L-methionine (SAM) enzymes.
Serine Hydroxymethyltransferase (SHMT): A Model for Hydroxymethyl Group Transfer
Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a central role in one-carbon metabolism. rpi.edunih.govresearchgate.net It catalyzes the reversible interconversion of serine and glycine, with tetrahydrofolate (THF) acting as the acceptor for the hydroxymethyl group, forming 5,10-methylenetetrahydrofolate (CH2-THF). researchgate.netnih.gov
The reaction mechanism involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. rpi.edu While SHMT's natural substrate is serine, its mechanism of Cα-Cβ bond cleavage and one-carbon unit transfer makes it a conceptual model for the type of activity required for methionine hydroxymethylation. nih.gov However, SHMT's substrate specificity is a significant barrier. nih.govnih.gov Engineering the active site of SHMT to accommodate the bulkier, sulfur-containing side chain of methionine in a manner that would favor a hydroxymethylation reaction rather than cleavage would be a considerable challenge.
Radical SAM Enzymes: Versatile Catalysts for Challenging Reactions
The radical S-adenosyl-L-methionine (SAM) superfamily of enzymes is known for catalyzing a vast array of difficult chemical transformations by using a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. uni-tuebingen.denih.gov This radical can initiate reactions by abstracting a hydrogen atom from an unactivated C-H bond, a critical step for functionalizing many molecules, including amino acids. nih.govsciengine.com
While direct hydroxymethylation of methionine by a radical SAM enzyme has not been reported, these enzymes are involved in various modifications, including methylation, sulfur insertion, and complex rearrangements. uni-tuebingen.desciengine.com Notably, some radical SAM enzymes have been observed to catalyze hydroxymethylation as a side reaction or on different types of substrates. For instance, the HemN-like radical SAM enzyme CoeI, involved in the biosynthesis of coelulatin, was found to play a role in the hydroxymethylation of an anthraquinone (B42736) scaffold. researchgate.net This was considered a shunt product of its primary methylation activity. researchgate.net In another study, the enzyme NovO, in the presence of a fluoromethyl-containing SAM analog, led to the formation of a hydroxymethylated product on a coumarin (B35378) substrate, proceeding through a proposed quinone methide intermediate. rsc.org These findings suggest that the powerful chemistry of radical SAM enzymes could potentially be harnessed and engineered for the direct hydroxymethylation of an amino acid like methionine.
Table 1: Comparison of Enzyme Families with Potential for Hydroxymethylation
| Enzyme Family | Natural Reaction | Cofactor(s) | Relevance to Methionine Hydroxymethylation | Key Challenges |
|---|---|---|---|---|
| Serine Hydroxymethyltransferase (SHMT) | Reversible interconversion of serine and glycine. rpi.eduresearchgate.net | Pyridoxal 5'-phosphate (PLP), Tetrahydrofolate (THF). nih.gov | Provides a natural model for hydroxymethyl group transfer. | High substrate specificity for serine; engineering required to accommodate methionine. nih.govnih.gov |
| Radical SAM Enzymes | Diverse reactions including methylation, epimerization, and complex rearrangements. nih.govsciengine.com | S-adenosyl-L-methionine (SAM), [4Fe-4S] cluster. uni-tuebingen.de | Capable of activating unreactive C-H bonds; have shown hydroxymethylation activity on other substrates. researchgate.net | Reaction is not a known primary function; would require significant enzyme discovery or engineering for direct application to methionine. |
| TET (Ten-Eleven Translocation) Enzymes | Stepwise oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). nih.govacs.org | Fe(II), α-ketoglutarate. | Demonstrates biological hydroxymethylation. | Highly specific for cytosine bases in DNA; fundamentally different substrate and context. nih.govnih.gov |
Enzymatic Synthesis of Oligomers and Polypeptides Incorporating 2-(Hydroxymethyl)methionine
The incorporation of non-proteinogenic amino acids into peptides is a key strategy for developing novel therapeutics and biomaterials with enhanced stability, altered conformation, or new functionalities. Chemoenzymatic methods, which utilize enzymes for peptide bond formation, offer significant advantages over purely chemical synthesis, including high regio- and chemoselectivity under mild, aqueous conditions. rpi.edunih.gov
Protease-Catalyzed Peptide Synthesis (PCPS)
Engineered Ligases and Non-Ribosomal Peptide Synthetases (NRPS)
More advanced enzymatic systems offer greater potential for incorporating unnatural amino acids.
Engineered Ligases: Subtilisin-derived ligases, such as Peptiligase, have been engineered for efficient peptide bond formation. nih.gov These enzymes exhibit high catalytic efficiency and can accept a range of N-terminally protected amino acid esters as substrates. nih.gov The substrate scope of these engineered ligases is a subject of ongoing research, and their ability to incorporate 2-(hydroxymethyl)methionine would need to be empirically determined. nih.govgoogle.com
Non-Ribosomal Peptide Synthetases (NRPS): NRPSs are large, modular enzyme complexes found in bacteria and fungi that synthesize a wide array of complex peptides, often containing non-proteinogenic and D-amino acids. researchgate.netwikipedia.org Each module in an NRPS assembly line is responsible for recognizing, activating (via an adenylation or A-domain), and incorporating a specific amino acid. acs.org The A-domain's substrate specificity is the primary determinant for which amino acid is incorporated. acs.org NRPS systems are known to incorporate amino acids that have been modified by associated tailoring enzymes, including hydroxylases. wikipedia.org This makes NRPS pathways a highly promising, albeit complex, avenue for producing peptides containing 2-(hydroxymethyl)methionine, potentially through the engineering of an A-domain to recognize this specific amino acid or by the action of a modifying enzyme on a tethered methionine residue. While the natural occurrence of NRPS pathways incorporating 2-(hydroxymethyl)methionine has not been documented, the inherent modularity and evolvability of NRPS systems make them prime targets for biosynthetic engineering. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-(Hydroxymethyl)methionine |
| 5,10-methylenetetrahydrofolate |
| 5-Hydroxymethylcytosine |
| 5-Methylcytosine |
| Glycine |
| Methionine |
| S-Adenosyl-L-methionine |
| Serine |
Hypothesized Biosynthetic Pathways and Enzymatic Transformations of 2 Hydroxymethyl Methionine
Theoretical Biosynthetic Routes for 2-(Hydroxymethyl)methionine in Model Organisms
The formation of 2-(hydroxymethyl)methionine in a biological system could theoretically occur via two primary mechanisms: the modification of a pre-existing methionine molecule, either free or within a peptide chain, or the de novo synthesis from metabolic precursors.
Post-translational modifications (PTMs) are crucial for expanding the functional diversity of the proteome, and they can range from small chemical alterations to the addition of entire proteins. nih.gov While methionine is well-known to undergo oxidation to methionine sulfoxide (B87167) (MetO) as a reversible PTM involved in antioxidant defense and cellular regulation, direct hydroxymethylation of methionine residues is not a commonly documented modification. nih.govnih.govpnas.org
Theoretically, such a modification could be catalyzed by a specialized hydroxylase. Another plausible, though speculative, mechanism involves the action of radical S-adenosyl-L-methionine (SAM) enzymes. This vast superfamily of enzymes uses a [4Fe-4S] cluster to cleave SAM, generating a highly reactive 5′-deoxyadenosyl radical. nih.govwikipedia.org This radical is capable of initiating a wide array of complex chemical reactions, including the functionalization of unactivated C-H bonds, sulfur insertion, and complex rearrangements. nih.govfrontiersin.orgacs.org It is conceivable that a radical SAM enzyme could catalyze the hydroxymethylation of a methionine residue on a protein substrate, although this remains a hypothetical reaction.
A more plausible route for the formation of free 2-(hydroxymethyl)methionine involves its de novo synthesis by leveraging the robust machinery of one-carbon metabolism. creative-proteomics.comresearchgate.netnih.gov This network of pathways is responsible for the transfer of one-carbon units (e.g., methyl, formyl, hydroxymethyl) for the biosynthesis of nucleotides, amino acids, and other essential molecules. creative-proteomics.comproteopedia.orgcreative-proteomics.com
The central hypothesis is that a one-carbon unit at the oxidation level of formaldehyde (B43269) (a hydroxymethyl group) could be transferred to a methionine precursor. The primary donor for these one-carbon units is the amino acid serine. creative-proteomics.comoncotarget.comnih.gov The enzyme Serine Hydroxymethyltransferase (SHMT), using pyridoxal-5'-phosphate (PLP) as a cofactor, catalyzes the transfer of the β-carbon (a hydroxymethyl group) from serine to the cofactor tetrahydrofolate (THF). creative-proteomics.comyoutube.com This reaction yields glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), the primary carrier of the activated hydroxymethyl group. creative-proteomics.comumaryland.edu
Typically, 5,10-CH₂-THF is utilized in one of three ways:
Direct use as a one-carbon donor for the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), catalyzed by thymidylate synthase. oncotarget.comnih.govmdpi.com
Oxidation to 10-formyl-THF for use in de novo purine (B94841) biosynthesis. oncotarget.commdpi.com
Irreversible reduction to 5-methyl-THF by methylenetetrahydrofolate reductase (MTHFR), which then donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase. oncotarget.comumaryland.edu
The hypothetical biosynthesis of 2-(hydroxymethyl)methionine would require a deviation from these canonical pathways. It is proposed that an enzyme, potentially a promiscuous transferase, could utilize 5,10-CH₂-THF to directly transfer the hydroxymethyl group to a methionine precursor like homocysteine. This would represent a novel reaction branch, competing with the established metabolic fates of 5,10-CH₂-THF. The feasibility of such a reaction is supported by studies showing that some enzymes in amino acid biosynthesis pathways exhibit broad substrate specificity, enabling the synthesis of various analogues. nih.govnih.govaacrjournals.org
Investigating Enzymatic Activities Towards 2-(Hydroxymethyl)methionine
The metabolic fate of 2-(hydroxymethyl)methionine would depend on its recognition by various classes of enzymes. Investigating the kinetic properties and substrate specificity of candidate enzymes is essential to understanding its potential biological role.
Enzyme kinetic studies are fundamental to characterizing the efficiency and behavior of an enzyme with a given substrate. uniprot.org For a novel compound like 2-(hydroxymethyl)methionine, several classes of enzymes would be primary candidates for investigation.
Hydrolases: These enzymes could potentially cleave bonds within the molecule.
Oxidoreductases: This class is particularly relevant. An oxidoreductase could act on the hydroxymethyl group, potentially converting it to a formyl or carboxyl group. Furthermore, enzymes like methionine sulfoxide reductases, which stereospecifically reduce oxidized methionine, demonstrate that precise enzymatic machinery exists for modifying the methionine side chain. nih.govuniprot.org One could hypothesize the existence of a dehydrogenase specific for the 2-hydroxymethyl group.
Transferases: An enzyme like methionine adenosyltransferase (MAT), which normally converts methionine to S-adenosylmethionine (SAM), could be tested for its ability to recognize and activate 2-(hydroxymethyl)methionine. biorxiv.orgnih.gov Studies on MAT enzymes have revealed that different orthologues possess varying degrees of substrate promiscuity, with the human enzyme being more flexible than its E. coli counterpart. biorxiv.orgacs.org
A hypothetical kinetic analysis could compare the enzymatic efficiency (kcat/Km) for 2-(hydroxymethyl)methionine against the natural substrate, methionine.
Table 1: Hypothetical Enzyme Kinetic Data for a Candidate Transferase This table is illustrative and presents hypothetical data for discussion purposes.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| L-Methionine (Natural Substrate) | 150 | 10 | 6.7 x 10⁴ |
This hypothetical data illustrates a scenario where the enzyme has a much lower affinity (higher Km) and catalytic turnover rate (lower kcat) for the non-canonical substrate compared to its natural substrate.
Understanding substrate specificity involves determining how an enzyme distinguishes between its primary substrate and other similar molecules. biorxiv.orgnih.gov For 2-(hydroxymethyl)methionine, this would involve competitive assays to see if it can inhibit the processing of methionine by a given enzyme. The reaction mechanism describes the step-by-step chemical process of substrate conversion. annualreviews.org
For folate-dependent enzymes, the mechanism involves the binding of the folate cofactor, binding of the substrate, and the subsequent transfer of the one-carbon unit. annualreviews.orgnumberanalytics.com For a hypothetical transferase that synthesizes 2-(hydroxymethyl)methionine, the mechanism would likely involve the binding of homocysteine and 5,10-CH₂-THF to the active site, followed by a nucleophilic attack from homocysteine onto the methylene (B1212753) bridge of the folate cofactor, leading to the formation of 2-(hydroxymethyl)methionine and the release of THF.
The specificity of such an enzyme would be critical. It would need to selectively utilize homocysteine as the acceptor and 5,10-CH₂-THF as the donor, while avoiding the myriad of other potential substrates and one-carbon donors present in the cell. The structural basis for this specificity would reside in the precise architecture of the enzyme's active site. lu.se
Metabolic Interconnections with the Serine-Glycine One-Carbon Metabolism and Folate Cycle
The hypothetical biosynthesis of 2-(hydroxymethyl)methionine is deeply intertwined with the core pathways of one-carbon metabolism. creative-proteomics.commdpi.complos.org This metabolic network is a hub that integrates nutrient status with the demands for biosynthesis and methylation. researchgate.netnih.govresearchgate.net
The key connection point is the folate cycle, which acts as the distribution system for one-carbon units derived primarily from the serine-glycine pathway. creative-proteomics.comd-nb.info
Source of One-Carbon Unit: The process begins with the conversion of serine to glycine, catalyzed by SHMT. This reaction releases a hydroxymethyl group, which is captured by THF to form 5,10-CH₂-THF. creative-proteomics.comoncotarget.comyoutube.com
Metabolic Branch Point: 5,10-CH₂-THF is a critical intermediate that stands at a metabolic crossroads. oncotarget.comnih.gov Its fate determines whether the one-carbon unit is channeled towards DNA synthesis (thymidylate), purine synthesis, or the regeneration of methionine. mdpi.com
Hypothetical Shunt: The formation of 2-(hydroxymethyl)methionine would represent a novel "shunt" from this central branch point. Instead of being reduced to 5-methyl-THF for canonical methionine synthesis, the 5,10-CH₂-THF would be consumed in a hydroxymethylation reaction.
Crosstalk with Methionine Cycle: This proposed pathway directly interfaces with the methionine cycle by competing for two of its key components: the precursor homocysteine and the one-carbon unit that would otherwise be used to regenerate methionine. plos.orgresearchgate.net The existence of such a pathway would imply a complex regulatory mechanism to balance the production of canonical methionine with this non-canonical analogue.
Table 2: Key Components of the Interconnected Metabolic Pathways
| Pathway | Key Enzymes | Key Metabolites/Cofactors | Role in Hypothetical Synthesis |
|---|---|---|---|
| Serine-Glycine Metabolism | Serine Hydroxymethyltransferase (SHMT) | Serine, Glycine | Source of the hydroxymethyl group. creative-proteomics.comoncotarget.com |
| Folate Cycle | Dihydrofolate Reductase (DHFR), MTHFD1/2 | Tetrahydrofolate (THF), 5,10-Methylene-THF | Carrier of the activated hydroxymethyl group. mdpi.comnumberanalytics.com |
| Methionine Cycle | Methionine Synthase, MAT | Homocysteine, Methionine, S-Adenosylmethionine (SAM) | Provides the precursor (homocysteine) for hydroxymethylation. plos.orgresearchgate.net |
| Hypothetical Pathway | Unknown Transferase | 2-(Hydroxymethyl)methionine | Catalyzes the final synthesis step. |
This intricate metabolic crosstalk highlights how the generation of a novel compound like 2-(hydroxymethyl)methionine cannot be considered in isolation, but rather as a potential perturbation or alternative branch within a highly integrated and regulated cellular network.
Advanced Analytical Methodologies for the Detection and Structural Elucidation of 2 Hydroxymethyl Methionine
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-(hydroxymethyl)methionine. It provides highly accurate mass measurements, which are fundamental to elucidating the elemental composition of the molecule. This precision allows researchers to confidently determine the molecular formula of the compound.
Fragmentation Pattern Analysis via Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of 2-(hydroxymethyl)methionine. wikipedia.org In this process, the molecular ion of the compound is isolated and then fragmented into smaller, charged pieces. chemguide.co.uklibretexts.org The resulting fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" that can be used for definitive identification. chemguide.co.uklibretexts.org
The fragmentation of methionine-containing peptides is a well-studied area. nih.gov For instance, the collision-induced dissociation of peptides containing oxidized methionine often results in a characteristic loss of 64 Da, corresponding to the elimination of methanesulfenic acid. acs.org While 2-(hydroxymethyl)methionine is distinct from methionine sulfoxide (B87167), understanding the fragmentation behavior of related compounds provides a valuable framework for interpreting its MS/MS spectra. The fragmentation patterns of b7 and a7 ions derived from methionine-containing octapeptides have been shown to be independent of the original peptide sequence, indicating complex rearrangements during the process. nih.gov
Quantitative Analysis of 2-(Hydroxymethyl)methionine in Complex Biological Matrices
The quantification of amino acids and their derivatives in complex biological samples like blood plasma, saliva, or cell cultures presents a significant analytical challenge. nih.govresearchgate.net Various methods have been developed for the quantitative analysis of amino acids, including those based on HPLC with UV detection after derivatization, and more advanced mass spectrometry-based techniques. shimadzu.comijstr.org
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for the quantification of amino acids and their modified forms. researchgate.netresearchgate.net For instance, a method for the quantitative analysis of methionine oxidation in the human proteome utilizes isotopic labeling with 18O-labeled hydrogen peroxide, followed by LC-MS/MS analysis. nih.gov This approach allows for the differentiation between in vivo oxidized and unoxidized methionine residues. nih.gov
Similarly, methods have been developed for the determination of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), the α-hydroxy analog of methionine, in bovine serum and seawater using reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry (ESI-MS) and tandem MS (ESI-MS/MS). spectroscopyonline.com These methods demonstrate good linearity, precision, and accuracy, with low limits of quantification. spectroscopyonline.commdpi.com Such established methodologies for related compounds provide a strong foundation for developing robust quantitative assays for 2-(hydroxymethyl)methionine in various biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and stereochemistry of molecules. nmims.edu It is instrumental in the complete characterization of 2-(hydroxymethyl)methionine.
1H, 13C, and Heteronuclear 2D NMR Techniques for Connectivity and Proximity Information
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. rsc.orghmdb.ca The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. researchgate.netlibretexts.org Similarly, a ¹³C NMR spectrum indicates the different carbon environments in the molecule. rsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for establishing the connectivity between atoms. nmims.edulibretexts.org Heteronuclear 2D NMR experiments, like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), correlate the chemical shifts of different nuclei, typically ¹H and ¹³C, providing invaluable information about the carbon-hydrogen framework and long-range connectivities within the molecule. nih.gov These techniques are crucial for piecing together the complete structural puzzle of 2-(hydroxymethyl)methionine. mdpi.com
Chiral NMR Reagents for Enantiomeric Excess Determination
Since 2-(hydroxymethyl)methionine possesses a chiral center, it can exist as two non-superimposable mirror images called enantiomers. Distinguishing between these enantiomers and determining their relative amounts (enantiomeric excess) is critical. While standard NMR spectroscopy cannot differentiate between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation. nih.govscispace.com
These chiral reagents interact with the enantiomers of 2-(hydroxymethyl)methionine to form diastereomeric complexes. nih.gov Diastereomers have different physical properties and, importantly, distinct NMR spectra. nih.gov This results in separate signals for each enantiomer, allowing for their quantification and the determination of the enantiomeric excess. researchgate.net For example, axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) has been used as a chiral derivatizing agent for determining the absolute configuration of primary amines and secondary alcohols using ¹⁹F NMR spectroscopy. acs.org Similar strategies can be applied to determine the stereochemistry of 2-(hydroxymethyl)methionine.
Advanced Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. bioanalysis-zone.com For a compound like 2-(hydroxymethyl)methionine, various advanced chromatographic methods are employed.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. shimadzu.comijstr.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode of separation. nih.gov The separation is based on the differential partitioning of the analyte between the two phases.
High-Performance Liquid Chromatography (HPLC) with Variable Detection Modes (UV-Vis, Fluorescence, Refractive Index, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. sigmaaldrich.commyfoodresearch.com However, due to the fact that most amino acids, including presumably 2-(hydroxymethyl)methionine, lack a strong chromophore, direct detection using UV-Vis spectrophotometry at higher wavelengths is often challenging. myfoodresearch.comgoogle.com Detection is typically limited to the 200-210 nm range, corresponding to the carboxyl group, which can suffer from low sensitivity and selectivity. shimadzu.com.sg To overcome these limitations, derivatization is frequently employed to attach a chemical tag that exhibits a strong response to UV/Vis or fluorescence detection. google.com
Mass spectrometry (MS) coupled with HPLC (LC-MS) offers a powerful alternative, providing high sensitivity and selectivity without the need for derivatization. nih.gov This combination allows for the direct detection of the analyte and can provide structural information through fragmentation analysis. The use of tandem mass spectrometry (MS/MS) further enhances specificity and is particularly useful for complex matrices. who.int
Refractive index (RI) detection is another possibility, especially when derivatization is not feasible. A method for quantifying amino acid derivatives by converting them into their α-hydroxy acids and detecting them via RI has been described. nih.gov This approach could potentially be adapted for 2-(hydroxymethyl)methionine.
Table 1: Comparison of HPLC Detection Modes for Amino Acid Analysis
| Detection Mode | Principle | Advantages | Disadvantages | Applicability to 2-(Hydroxymethyl)methionine |
| UV-Vis | Measures the absorption of ultraviolet or visible light by the analyte. | Widely available, relatively low cost. who.int | Low sensitivity and selectivity for non-aromatic amino acids without derivatization. myfoodresearch.comgoogle.com | Requires derivatization for sensitive detection. |
| Fluorescence | Detects the emission of light from a fluorescent analyte or derivative after excitation. | High sensitivity and selectivity. who.intactascientific.com | Requires the analyte to be naturally fluorescent or derivatized with a fluorescent tag. actascientific.comactascientific.com | Requires derivatization with a fluorogenic reagent. |
| Refractive Index (RI) | Measures the change in the refractive index of the mobile phase due to the presence of the analyte. | Universal detector for non-absorbing compounds. | Low sensitivity, not compatible with gradient elution. google.com | Potentially applicable, especially after conversion to a suitable derivative. nih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | High sensitivity, high selectivity, provides structural information, applicable to complex mixtures. nih.govwho.int | Higher equipment cost. | Highly suitable for direct detection and structural elucidation. |
Gas Chromatography–Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives
Gas chromatography (GC) is another powerful separation technique, but its application to polar and non-volatile compounds like amino acids is contingent on a crucial step: derivatization. sigmaaldrich.comsigmaaldrich.comnih.gov Amino acids, including 2-(hydroxymethyl)methionine, must be chemically modified to increase their volatility and thermal stability, making them suitable for GC analysis. sigmaaldrich.comnih.gov This derivatization process typically involves converting the polar functional groups (amino, carboxyl, and hydroxyl) into less polar, more volatile derivatives. sigmaaldrich.comsigmaaldrich.com
The coupling of GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific analytical method. researchgate.netnih.gov The mass spectrometer not only detects the derivatized analyte but also provides a fragmentation pattern, or mass spectrum, which serves as a chemical fingerprint for identification. sigmaaldrich.commdpi.com Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes. researchgate.netnih.gov
A common approach for the derivatization of amino acids for GC-MS analysis is silylation. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the amino, hydroxyl, and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.commdpi.com Other derivatization strategies involve esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups, for instance, using isobutyl chloroformate or pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com
Table 2: Common Derivatization Approaches for GC-MS Analysis of Amino Acids
| Derivatization Method | Reagents | Target Functional Groups | Key Features |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) sigmaaldrich.comchromatographyonline.com | -OH, -NH2, -COOH, -SH sigmaaldrich.com | Common and effective, but derivatives can be moisture-sensitive. sigmaaldrich.com |
| Acylation/Esterification | Isobutyl chloroformate, Pentafluoropropionic anhydride (PFPA), Anhydrous alcohol with acid catalyst nih.govnih.govmdpi.com | -COOH, -NH2, -OH | Produces stable derivatives suitable for GC-MS analysis. mdpi.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Enhanced Separation of Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase liquid chromatography (RPLC). chromatographyonline.combohrium.comsigmaaldrich.com This makes HILIC an ideal technique for the analysis of polar metabolites such as amino acids and their derivatives, including 2-(hydroxymethyl)methionine. bohrium.comhpst.czmdpi.com
In HILIC, a polar stationary phase (e.g., bare silica (B1680970) or silica bonded with polar functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. chromatographyonline.comsigmaaldrich.com The retention mechanism is based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.comnih.gov
HILIC offers several advantages for the analysis of polar compounds. It provides enhanced retention and often results in a different elution order compared to RPLC, offering complementary selectivity. chromatographyonline.comshimadzu.com Furthermore, the high organic content of the mobile phase is beneficial for electrospray ionization-mass spectrometry (ESI-MS) detection, leading to increased sensitivity. sigmaaldrich.comnih.gov HILIC has been successfully applied to the analysis of amino acids, neurotransmitters, and other polar metabolites in complex biological matrices. bohrium.comhpst.cz
Table 3: Comparison of HILIC and Reversed-Phase Liquid Chromatography (RPLC)
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RPLC) |
| Stationary Phase | Polar (e.g., silica, amide, zwitterionic) chromatographyonline.com | Non-polar (e.g., C18, C8) chromatographyonline.com |
| Mobile Phase | High organic solvent content (e.g., >70% acetonitrile) with a small aqueous component. sigmaaldrich.comnih.gov | High aqueous content with an organic modifier. chromatographyonline.com |
| Retention Mechanism | Partitioning into a water-enriched layer on the stationary phase. sigmaaldrich.com | Hydrophobic interactions. |
| Analyte Elution Order | Increasing polarity leads to increased retention. chromatographyonline.com | Increasing polarity leads to decreased retention. |
| Typical Analytes | Highly polar and hydrophilic compounds (e.g., amino acids, sugars, organic acids). bohrium.comhpst.cz | Non-polar to moderately polar compounds. |
Development of Derivatization Protocols for Enhanced Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. actascientific.com For the analysis of amino acids like 2-(hydroxymethyl)methionine, derivatization is crucial for enhancing detection sensitivity, improving chromatographic separation, and enabling analysis by techniques like GC-MS. sigmaaldrich.comactascientific.com Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). actascientific.comactascientific.com
Pre-column derivatization is widely used in HPLC to attach a chromophoric or fluorophoric tag to the amino acid, thereby improving its detectability by UV-Vis or fluorescence detectors. shimadzu.com.sgactascientific.com Common pre-column derivatizing reagents for amino acids include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenyl isothiocyanate (PITC). actascientific.comactascientific.com OPA reacts with primary amines to form highly fluorescent derivatives, while FMOC reacts with both primary and secondary amines. actascientific.commdpi.com
In the context of GC-MS, derivatization is essential to make the amino acids volatile. sigmaaldrich.comsigmaaldrich.com Silylation reagents like N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) and MTBSTFA are frequently used to convert the polar functional groups into their corresponding silyl (B83357) derivatives. nih.govmdpi.comresearchgate.net Another common approach is a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. nih.govmdpi.com
The choice of derivatization protocol depends on the analytical technique, the specific amino acid, and the sample matrix. The development of new derivatization reagents and automated protocols continues to improve the speed, sensitivity, and reliability of amino acid analysis. chromatographyonline.commdpi.com
Table 4: Common Derivatizing Agents for Amino Acid Analysis
| Derivatizing Agent | Abbreviation | Detection Method | Key Features |
| o-Phthalaldehyde | OPA | Fluorescence, UV-Vis google.comactascientific.com | Reacts with primary amines; derivatives can be unstable. actascientific.commdpi.com |
| 9-Fluorenylmethyl chloroformate | FMOC | Fluorescence, UV-Vis actascientific.commdpi.com | Reacts with primary and secondary amines. mdpi.com |
| Phenyl isothiocyanate | PITC | UV-Vis google.comactascientific.com | Reacts with primary and secondary amines. actascientific.com |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | GC-MS nih.govsigmaaldrich.com | Forms stable TBDMS derivatives; suitable for volatile analysis. sigmaaldrich.comsigmaaldrich.com |
| N-trimethylsilyl-N-methyl trifluoroacetamide | MSTFA | GC-MS mdpi.comresearchgate.net | Forms TMS derivatives for GC analysis. nih.govmdpi.com |
Computational Chemistry and Molecular Modeling of 2 Hydroxymethyl Methionine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules, offering insights into their electronic structure and reactivity without the need for empirical data. arxiv.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular properties with high accuracy. tau.ac.ilaps.org
The conformational landscape of an amino acid derivative is critical to its function and interactions. For 2-(hydroxymethyl)methionine, the presence of the additional hydroxymethyl group introduces another degree of rotational freedom, leading to a more complex energetic landscape compared to methionine. Conformational analysis involves systematically exploring the potential energy surface by rotating the single bonds to identify stable conformers (local minima) and the energy barriers between them. lumenlearning.com
The most stable conformers are expected to be those that minimize steric clashes between the bulky side chain, the hydroxymethyl group, the amino group, and the carboxyl group. lumenlearning.com The relative energies of different staggered and eclipsed conformations can be calculated to construct a detailed energetic landscape. It is hypothesized that intramolecular hydrogen bonding between the hydroxyl group and the carboxyl or amino groups could play a role in stabilizing certain conformations, a factor that can be quantified through Natural Bond Orbital (NBO) analysis. beilstein-journals.org
Table 1: Hypothetical Relative Energies of Key Conformers of 2-(Hydroxymethyl)methionine
| Conformer Description | Dihedral Angles (χ1, χ2, χ3, χ4) | Relative Energy (kcal/mol) | Key Interactions |
| Global Minimum | gauche, anti, gauche, anti | 0.00 | Minimal steric hindrance, potential H-bond |
| Local Minimum 1 | anti, gauche, gauche, gauche | +1.2 | Gauche interaction between side chain and backbone |
| Local Minimum 2 | gauche, gauche, anti, anti | +2.5 | Steric interaction involving the hydroxymethyl group |
| Transition State 1 | eclipsed, anti, gauche, anti | +5.8 | Eclipsing interaction between side chain and backbone |
Note: This table is a hypothetical representation based on principles of conformational analysis and data from related molecules. χ1, χ2, χ3, and χ4 represent the primary dihedral angles of the backbone and side chain.
Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the experimental identification and characterization of new compounds. tau.ac.il The calculation of nuclear magnetic resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, and infrared (IR) vibrational frequencies can be performed at various levels of theory. tau.ac.ilq-chem.com
For 2-(hydroxymethyl)methionine, predicting the ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus. q-chem.com The chemical shifts are then determined relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The introduction of the hydroxymethyl group is expected to significantly influence the chemical shifts of the α-carbon and its attached proton.
Similarly, IR vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the vibrational modes. q-chem.com The resulting frequencies correspond to specific molecular motions, such as stretching, bending, and wagging of functional groups. Key vibrational modes for 2-(hydroxymethyl)methionine would include the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C=O stretch of the carboxyl group, and various C-H and C-C stretches.
Table 2: Predicted Spectroscopic Data for 2-(Hydroxymethyl)methionine
| Property | Predicted Value | Assignment |
| ¹H NMR Chemical Shift (ppm) | ~3.8 | Hα |
| ~4.0 | -CH₂OH | |
| ¹³C NMR Chemical Shift (ppm) | ~65 | Cα |
| ~68 | -CH₂OH | |
| IR Vibrational Frequency (cm⁻¹) | ~3400-3500 | O-H stretch (hydroxyl) |
| ~3000-3300 | N-H stretch (amino) | |
| ~1720-1740 | C=O stretch (carboxylic acid) | |
| ~1050-1150 | C-O stretch (hydroxyl) |
Note: These are hypothetical predicted values based on known spectroscopic data for methionine and related functional groups. Actual experimental values may vary.
Understanding the reactivity of 2-(hydroxymethyl)methionine is crucial for predicting its metabolic fate and potential applications. Computational chemistry allows for the detailed investigation of hypothetical reaction pathways by locating the transition state (TS) structures connecting reactants and products on the potential energy surface. stackexchange.com The energy of this transition state determines the activation energy and, consequently, the reaction rate.
One hypothetical reaction could be the enzymatic phosphorylation of the hydroxymethyl group by a kinase. Quantum mechanics/molecular mechanics (QM/MM) methods would be ideal for studying such a reaction. The active site, including the substrate and key residues, would be treated with a high level of quantum mechanics, while the rest of the protein and solvent would be modeled using classical molecular mechanics. rsc.org This approach can elucidate the catalytic mechanism, identifying key residues involved in substrate binding and catalysis.
Another area of investigation could be its involvement in pathways analogous to the methionine salvage pathway. nih.govkegg.jp The presence of the hydroxymethyl group might alter the substrate specificity of enzymes in this pathway. Computational studies could predict whether 2-(hydroxymethyl)methionine can act as a substrate or an inhibitor for enzymes like methionine synthase. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions in Solution
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time, particularly in a biological context like an aqueous solution. mdpi.com
The interaction of a solute with the surrounding solvent, known as solvation, profoundly influences its properties and behavior. wikipedia.org For 2-(hydroxymethyl)methionine in an aqueous solution, MD simulations can be used to characterize the structure and dynamics of its hydration shell—the layer of water molecules directly interacting with the solute. canterbury.ac.nzrsc.orgresearchgate.net
The additional polar hydroxymethyl group, alongside the amino and carboxyl groups, would likely lead to a more structured and extensive hydration shell compared to methionine. Analysis of the simulation trajectories can provide key metrics:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute, revealing the organization of water molecules in the hydration shell.
Coordination Number: By integrating the RDF, one can determine the average number of water molecules in the first hydration shell.
Hydrogen Bond Dynamics: The lifetime and dynamics of hydrogen bonds between 2-(hydroxymethyl)methionine and water molecules can be calculated, providing insight into the stability of the hydration structure. arxiv.org
Solvent Dynamics: The mobility of water molecules within the hydration shell can be compared to that of bulk water, indicating whether the solute acts as a "structure maker" or "structure breaker". arxiv.org
A primary goal of molecular modeling is to predict how a ligand will interact with a biological target, such as an enzyme or a transport protein. arxiv.org For 2-(hydroxymethyl)methionine, theoretical studies can predict its binding affinity and mode of interaction with proteins that normally bind methionine.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking 2-(hydroxymethyl)methionine into the active site of an enzyme like methionine aminopeptidase (B13392206) could reveal whether the additional hydroxymethyl group creates favorable interactions (e.g., new hydrogen bonds) or unfavorable steric clashes. nih.govnih.gov
Molecular Dynamics and Free Energy Calculations: Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to calculate the binding free energy. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding affinity. These calculations can provide a quantitative comparison between the binding of methionine and 2-(hydroxymethyl)methionine to a target protein, helping to rationalize differences in biological activity. nih.gov For example, studies on methionine oxidation have shown that changes to the methionine side chain can significantly decrease binding affinities to proteins like FcRn. nih.govnih.gov Similarly, the hydroxymethyl modification would be expected to alter binding characteristics, which can be quantitatively explored through these simulation techniques.
In Silico Enzyme Docking and Substrate Specificity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein.
For 2-(hydroxymethyl)methionine, a logical target for in silico docking studies is Methionine Aminopeptidase (MetAP) . MetAPs are enzymes that cleave the N-terminal methionine from nascent proteins, a crucial step in protein maturation. nih.gov Given the structural analogy of 2-(hydroxymethyl)methionine to methionine, it is plausible to hypothesize that it could act as a substrate or inhibitor of MetAP.
A hypothetical docking study would involve the three-dimensional structure of a MetAP, for instance, from Escherichia coli or Homo sapiens, retrieved from the Protein Data Bank (PDB). nih.gov The structure of 2-(hydroxymethyl)methionine would be generated and optimized for its lowest energy conformation.
The docking simulation would then place the 2-(hydroxymethyl)methionine molecule into the active site of the MetAP, exploring various possible binding poses. The results would be scored based on the calculated binding energy, which estimates the strength of the interaction. A lower binding energy typically indicates a more stable complex. researchgate.net
The analysis would focus on the specific interactions between the ligand and the amino acid residues in the enzyme's active site. Key interactions would likely involve:
Hydrogen Bonds: The hydroxyl group of the hydroxymethyl moiety, the carboxyl group, and the amino group of the ligand could form hydrogen bonds with polar residues in the active site.
Hydrophobic Interactions: The methylthioethyl side chain would likely engage in hydrophobic interactions with nonpolar residues.
Coordination: If a metallo-MetAP is used, the ligand's functional groups might coordinate with the metal ions (e.g., Co²⁺ or Mn²⁺) in the active site. sciencepublishinggroup.com
The introduction of the hydroxymethyl group at the α-carbon could lead to steric hindrance or new, favorable interactions that alter the binding mode compared to native methionine. This altered binding could affect its processing by the enzyme, potentially making it a poor substrate or an inhibitor. Predicting this substrate specificity is a key outcome of such docking studies. nih.gov
Hypothetical Docking Results of 2-(Hydroxymethyl)methionine with Human MetAP2
| Parameter | Value | Interacting Residues (Hypothetical) | Interaction Type |
| Binding Energy (kcal/mol) | -6.8 | His231, Asp250 | Hydrogen Bond |
| Tyr305 | Hydrogen Bond | ||
| Phe352, Trp315 | Hydrophobic (π-π stacking) | ||
| Co²⁺ (Ion 1), Co²⁺ (Ion 2) | Metal Coordination |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities
Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to correlate the chemical structure of compounds with their biological activity. analis.com.my A QSAR model is a mathematical equation that can predict the activity of new, untested compounds. chitkara.edu.in
For 2-(hydroxymethyl)methionine, a QSAR study would begin with the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties. mdpi.com
Commonly calculated descriptors include:
Topological Descriptors: Related to the 2D representation of the molecule, such as molecular weight and atom count.
Electronic Descriptors: Describing the electronic properties, like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. chitkara.edu.in
Physicochemical Descriptors: Including properties like the logarithm of the partition coefficient (LogP), which measures lipophilicity, and the topological polar surface area (TPSA), which relates to a molecule's ability to cross biological membranes.
Once a set of descriptors is calculated for 2-(hydroxymethyl)methionine and a series of structurally related compounds with known biological activities, a statistical method like Multiple Linear Regression (MLR) can be used to build a QSAR model. jocpr.comtandfonline.com The model would take the form of an equation where the biological activity is a function of one or more molecular descriptors.
Such a model could be used to predict a range of hypothetical biological activities for 2-(hydroxymethyl)methionine, such as its potential as an antimicrobial agent or its inhibitory activity against a specific enzyme. The robustness and predictive power of the QSAR model would be assessed through various validation techniques. nih.gov
Calculated Molecular Descriptors for 2-(Hydroxymethyl)methionine
| Descriptor | Value (Calculated) | Description |
| Molecular Weight | 179.23 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP | -1.5 | A measure of the molecule's lipophilicity. |
| Topological Polar Surface Area (TPSA) | 83.55 Ų | The sum of surfaces of polar atoms in a molecule. |
| Number of Hydrogen Bond Donors | 3 | The number of atoms that can donate a hydrogen atom to a hydrogen bond. |
| Number of Hydrogen Bond Acceptors | 4 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. |
| Rotatable Bonds | 5 | The number of bonds that allow free rotation around them. |
Potential Biochemical Roles and Research Implications of 2 Hydroxymethyl Methionine
Exploration of 2-(Hydroxymethyl)methionine as a Metabolic Intermediate or End-Product in Novel Pathways
Currently, there is no direct evidence to suggest that 2-(hydroxymethyl)methionine is a naturally occurring metabolic intermediate or end-product in any known biochemical pathway. Methionine metabolism is primarily centered around the methionine cycle, the transsulfuration pathway, and the methionine salvage pathway, none of which are known to involve a hydroxymethylated form of methionine. nih.govresearchgate.netfrontiersin.org
However, it is conceivable that 2-(hydroxymethyl)methionine could participate in novel or engineered metabolic pathways. The presence of the hydroxymethyl group at the alpha-carbon introduces a functional handle that could be acted upon by specific enzymes. For instance, enzymes with broad substrate specificity, such as certain aldolases or dehydrogenases, might recognize and transform this molecule.
One area of speculation involves enzymes that catalyze the transfer of one-carbon units. Serine hydroxymethyltransferase (SHMT) , a key enzyme in folate metabolism, catalyzes the reversible conversion of serine to glycine (B1666218), transferring a hydroxymethyl group to tetrahydrofolate. wikipedia.org While SHMT's primary substrates are well-defined, the potential for promiscuous activity on a structurally similar amino acid like 2-(hydroxymethyl)methionine, albeit likely with very low efficiency, could be a subject of future investigation. nih.govnih.gov Such a reaction would theoretically produce methionine and formaldehyde (B43269), although this has not been experimentally demonstrated.
Investigation of Potential as a Substrate or Modulator for Methyltransferases or Other Enzymes within the Methionine Cycle
The methionine cycle is a critical pathway for the generation of S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of methylation reactions catalyzed by methyltransferases. researchgate.netfrontiersin.org The first committed step in this cycle is the conversion of methionine to SAM by the enzyme methionine adenosyltransferase (MAT) . creative-proteomics.com
The structure of 2-(hydroxymethyl)methionine, with a bulky hydroxymethyl group at the alpha-carbon, suggests that it is unlikely to be an efficient substrate for MAT. The active site of MAT is specifically configured to bind L-methionine, and the additional hydroxymethyl group would likely cause steric hindrance, preventing proper binding and the subsequent adenosylation reaction.
Instead, it is more plausible that 2-(hydroxymethyl)methionine could act as a modulator, potentially an inhibitor, of enzymes in the methionine cycle. Its structural similarity to methionine might allow it to bind to the active site of MAT or other methionine-utilizing enzymes without undergoing a reaction, thereby acting as a competitive inhibitor. The development of modified amino acid analogues as inhibitors of methyltransferases is an active area of research. nih.govresearchgate.net
The potential inhibitory effects of 2-(hydroxymethyl)methionine on key enzymes of the methionine cycle are summarized in the table below, although it is important to note that these are hypothetical interactions that require experimental validation.
| Enzyme | Normal Substrate | Potential Interaction with 2-(Hydroxymethyl)methionine | Rationale |
| Methionine Adenosyltransferase (MAT) | L-Methionine | Competitive Inhibition | Structural similarity to methionine may allow binding to the active site, but the hydroxymethyl group could prevent the catalytic reaction. |
| Methionyl-tRNA Synthetase | L-Methionine | Potential Inhibition | The enzyme responsible for charging tRNA with methionine for protein synthesis might be inhibited by this analogue, leading to disruption of protein synthesis. |
| Other Methyltransferases | S-Adenosylmethionine (SAM) | Indirect Modulation | If 2-(hydroxymethyl)methionine were to be converted to a corresponding SAM analogue, it could potentially modulate the activity of various methyltransferases. |
Comparative Research on the Metabolic Fate of Methionine Hydroxy Analogues (e.g., 2-Hydroxy-4-(methylthio)butanoic acid) and 2-(Hydroxymethyl)methionine
The metabolic fate of methionine hydroxy analogues, particularly 2-hydroxy-4-(methylthio)butanoic acid (MHA) , has been extensively studied, especially in the context of animal nutrition where it serves as a methionine supplement. researchgate.netwikipedia.org MHA is converted to L-methionine in a two-step enzymatic process. First, MHA is oxidized to its corresponding keto-acid, 2-keto-4-(methylthio)butanoic acid (KMB), by hydroxy acid oxidases or dehydrogenases. Subsequently, KMB is transaminated by aminotransferases to form L-methionine. frontiersin.org
A comparative analysis of the structures of MHA and 2-(hydroxymethyl)methionine reveals a key difference that would likely lead to distinct metabolic fates.
| Feature | 2-Hydroxy-4-(methylthio)butanoic acid (MHA) | 2-(Hydroxymethyl)methionine |
| Functional Group at Cα | Hydroxyl (-OH) | Hydroxymethyl (-CH₂OH) |
| Chirality at Cα | Chiral | Chiral |
| Potential for Oxidation to Keto-acid | Yes, by hydroxy acid oxidases/dehydrogenases | Unlikely via the same mechanism |
The presence of a hydroxymethyl group instead of a hydroxyl group at the alpha-carbon of 2-(hydroxymethyl)methionine means that it cannot be a direct substrate for the same hydroxy acid oxidases that act on MHA. The enzymatic machinery for MHA metabolism is geared towards oxidizing a secondary alcohol, not a primary alcohol attached to a quaternary carbon.
Therefore, the metabolic fate of 2-(hydroxymethyl)methionine, if it were to be metabolized, would likely involve different enzymatic pathways. Potential, though speculative, metabolic routes could include:
Oxidation of the hydroxymethyl group: This would require an alcohol dehydrogenase capable of acting on this specific substrate, potentially leading to a carboxylated derivative.
Phosphorylation: The primary alcohol of the hydroxymethyl group could be a target for kinases.
Glycosylation: The hydroxyl group could serve as an attachment point for sugar moieties.
Without experimental data, any discussion on the metabolic fate of 2-(hydroxymethyl)methionine remains speculative.
Implications for the Understanding of Amino Acid Diversification and Function in Chemical Biology Research
The synthesis and study of non-proteinogenic amino acids like 2-(hydroxymethyl)methionine are central to the field of chemical biology. These unnatural amino acids serve as powerful tools to probe and manipulate biological systems, offering insights into protein structure, function, and cellular processes. nih.gov
The introduction of a hydroxymethyl group at the alpha-carbon of methionine creates an α,α-disubstituted amino acid . Such amino acids are known to impose significant conformational constraints on peptides and proteins into which they are incorporated. nih.govjst.go.jp This can lead to the stabilization of specific secondary structures, such as helices or turns, and can also increase resistance to enzymatic degradation.
The potential applications of 2-(hydroxymethyl)methionine in chemical biology research are numerous:
Probing Enzyme Active Sites: By incorporating this bulky, functionalized amino acid into a peptide substrate, researchers could explore the steric and electronic requirements of an enzyme's active site.
Creating Novel Peptides and Proteins: The use of techniques like genetic code expansion could allow for the site-specific incorporation of 2-(hydroxymethyl)methionine into proteins in vivo. nih.govnih.govh1.co This would enable the creation of proteins with novel structural and functional properties. The hydroxymethyl group could also serve as a chemical handle for further modifications, such as the attachment of fluorescent probes or cross-linking agents.
Development of Enzyme Inhibitors: As discussed earlier, the structural similarity to methionine, combined with the unique chemical feature of the hydroxymethyl group, makes 2-(hydroxymethyl)methionine a candidate for the rational design of enzyme inhibitors targeting methionine metabolism.
Q & A
Q. How can researchers optimize the synthesis of 2-(hydroxymethyl)-methionine derivatives while minimizing side reactions?
Methodology:
- Use stepwise protocols for introducing the hydroxymethyl group, such as controlled alkylation or hydroxylation of methionine precursors under inert atmospheres to avoid oxidation .
- Monitor reaction intermediates via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS) to detect undesired byproducts early .
- Employ protective groups (e.g., tert-butoxycarbonyl, Boc) for amino acid functionalization to stabilize reactive intermediates .
Q. What safety protocols are essential when handling 2-(hydroxymethyl)-methionine in laboratory settings?
Methodology:
- Use nitrile gloves and lab coats to prevent dermal exposure; inspect gloves for defects before use and dispose of contaminated PPE properly .
- Avoid dust formation by working in fume hoods with HEPA filters during weighing or transfer .
- Store synthesized compounds in airtight containers under nitrogen to prevent hygroscopic degradation .
Q. What analytical techniques are most effective for characterizing the purity and structure of 2-(hydroxymethyl)-methionine?
Methodology:
- Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm hydroxymethyl group positioning and sulfur-containing moieties .
- Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, optimized for sulfur-containing amino acids .
- Use elemental analysis to verify stoichiometry, particularly for calcium-complexed derivatives (e.g., N-hydroxymethyl methionine calcium salts) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of 2-(hydroxymethyl)-methionine?
Methodology:
- Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron density distributions and bond dissociation energies .
- Incorporate gradient expansions for local kinetic-energy density to improve correlation-energy calculations for sulfur-containing systems .
- Validate computational results against experimental X-ray crystallography or Raman spectroscopy data to refine basis sets .
Q. How do researchers reconcile discrepancies between experimental and computational data regarding the stability of 2-(hydroxymethyl)-methionine complexes?
Methodology:
- Perform thermodynamic integration or free-energy perturbation simulations to compare theoretical stability constants (log β) with potentiometric titration results .
- Investigate solvent effects using polarizable continuum models (PCMs) in DFT workflows to account for aqueous-phase behavior .
- Cross-reference with historical mercury-complexation studies (e.g., methionine-HgCl₂ reactions) to identify systematic errors in ligand-binding assumptions .
Q. What enzymatic pathways are implicated in the biosynthesis or modification of 2-(hydroxymethyl)-methionine, and how can their kinetics be quantified?
Methodology:
- Screen methyltransferase enzymes (e.g., SAM-dependent) for hydroxymethyl group transfer activity using radiolabeled substrates (³H/¹⁴C) .
- Conduct stopped-flow kinetics assays to measure catalytic efficiency () under varying pH and temperature conditions .
- Use site-directed mutagenesis to identify critical residues in enzyme active sites, guided by homology modeling of methionine-processing enzymes .
Q. How can researchers address contradictions in reported reactivity profiles of 2-(hydroxymethyl)-methionine across studies?
Methodology:
- Systematically replicate experiments under controlled atmospheric conditions (e.g., O₂-free gloveboxes) to isolate redox-sensitive reactions .
- Apply multivariate statistical analysis (e.g., PCA) to datasets from divergent studies to identify confounding variables (e.g., trace metal contaminants) .
- Publish raw spectral data and computational input files in open-access repositories to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
